molecular formula C24H24FN7O2 B2589746 2-(4-ethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 923514-23-2

2-(4-ethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2589746
CAS No.: 923514-23-2
M. Wt: 461.501
InChI Key: VZQYZDGZLSDWQS-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a potent and selective small-molecule inhibitor designed to target Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. Its core structure is based on a [1,2,3]triazolo[4,5-d]pyrimidine scaffold, a well-known chemotype in kinase inhibitor design that effectively competes with ATP for binding at the kinase active site. This compound is a key research tool for investigating the role of ALK and ROS1 signaling in various cancers, including ALK-positive non-small cell lung cancer (NSCLC) , anaplastic large cell lymphoma, and neuroblastoma. Researchers utilize this inhibitor to study oncogenic driver mechanisms, cellular proliferation , and apoptosis in relevant in vitro and in vivo models. Its specific molecular design aims to provide a high degree of potency while mitigating off-target effects, making it invaluable for structure-activity relationship (SAR) studies and for exploring mechanisms of resistance to existing clinical ALK inhibitors like lorlatinib. The compound is for research applications exclusively and is a critical asset for advancing the development of novel targeted cancer therapeutics.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7O2/c1-2-34-20-8-6-17(7-9-20)14-21(33)30-10-12-31(13-11-30)23-22-24(27-16-26-23)32(29-28-22)19-5-3-4-18(25)15-19/h3-9,15-16H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQYZDGZLSDWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule belonging to the class of triazolopyrimidines. Its unique structure, characterized by multiple functional groups including an ethoxyphenyl moiety and a fluorophenyl group, suggests significant potential for diverse biological activities.

Structural Characteristics

The compound's structure includes:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Triazolopyrimidine core : Associated with a range of biological effects.
  • Ethoxy and fluorinated phenyl groups : These substitutions can enhance the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antiproliferative Activity :
    • Similar compounds have shown potent antiproliferative effects against cancer cell lines such as HeLa and A549. For instance, derivatives of triazolopyrimidine have demonstrated IC50 values in the nanomolar range, indicating strong inhibitory effects on cell proliferation .
  • Mechanism of Action :
    • The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. For example, studies have shown that certain analogs of triazolopyrimidine can induce apoptosis through mitochondrial pathways .
  • Kinase Inhibition :
    • The presence of the piperazine and triazolopyrimidine rings suggests potential for targeting specific kinases or receptors involved in various signaling pathways .

Case Study 1: Antiproliferative Properties

A study involving triazolopyrimidine derivatives found that certain compounds exhibited IC50 values as low as 60 nM against HeLa cells, significantly outperforming standard chemotherapeutics. The mechanism was linked to the disruption of microtubule dynamics and induction of apoptosis via caspase activation .

Case Study 2: In Vivo Efficacy

In vivo experiments using zebrafish models revealed that selected derivatives not only inhibited tumor growth but also demonstrated favorable pharmacokinetic profiles. This suggests potential for further development into therapeutic agents .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)Mechanism
Compound AHeLa30Tubulin Inhibition
Compound BA54943Apoptosis Induction
Compound CHT-29160Cell Cycle Arrest

Table 2: Structural Features and Activities

Structural FeatureActivity TypeObservations
Piperazine RingAntiproliferativeEnhances binding to biological targets
Ethoxy GroupIncreased SolubilityImproves bioavailability
Fluorinated PhenylEnhanced PotencyGreater interaction with receptors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazolopyrimidine-piperazine derivatives, where structural variations at the aryl and heterocyclic substituents modulate pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Effects on Bioactivity: The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to the 4-methoxyphenyl analog due to reduced oxidative metabolism. 4-Ethoxyphenyl (target) vs.

Synthetic Methodologies: The target compound likely employs α-halogenated ethanone intermediates reacting with triazolopyrimidine-piperazine nucleophiles, a method validated in and for analogous structures . In contrast, sulfonyl-piperazine derivatives (e.g., ) utilize tetrazole-thiols for thioether formation, a route less relevant to the target compound’s ethanone linker .

Research Findings and Implications

  • Electron-Withdrawing vs.
  • Piperazine Flexibility : The piperazine ring’s conformational flexibility, seen in analogs like ’s thiophene derivatives, allows for diverse interactions with biological targets .
  • Synthetic Challenges : Steric hindrance from the 3-fluorophenyl group may complicate triazolopyrimidine cyclization, necessitating optimized conditions (e.g., high-dilution or microwave-assisted synthesis).

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-(4-ethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, and how can they be addressed methodologically?

  • Answer : The compound’s complexity arises from its triazolo-pyrimidine core and piperazine-ethanone linkage. Key challenges include regioselective triazole formation and avoiding side reactions during piperazine coupling.

  • Methodology : Use Sonogashira coupling for alkyne intermediates to ensure regioselectivity .
  • Optimization : Employ high-resolution LC-MS to monitor intermediates and adjust reaction conditions (e.g., temperature, catalyst loading) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Answer : Multi-modal spectroscopic and crystallographic techniques are essential:

  • X-ray crystallography : Resolve π-π stacking interactions in the triazolo-pyrimidine core (as in analogous compounds) .
  • NMR : Assign peaks using 2D COSY and HSQC to confirm substituent positions .
  • Mass spectrometry : Validate molecular weight via high-resolution ESI-MS .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Answer : Prioritize target-specific assays based on structural analogs:

  • Kinase inhibition : Use fluorescence polarization assays for triazolo-pyrimidine derivatives targeting ATP-binding pockets .
  • Cellular cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, comparing IC50 values to reference compounds .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to kinase targets?

  • Answer : Combine molecular docking and molecular dynamics (MD) simulations:

  • Docking : Use AutoDock Vina to predict binding poses in kinase domains (e.g., EGFR or Aurora kinases) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with fluorophenyl and piperazine groups .
  • Free energy calculations : Apply MM-PBSA to rank derivatives by ΔG binding .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies may arise from assay conditions or impurity profiles.

  • Reproducibility : Standardize protocols (e.g., ATP concentrations in kinase assays) and validate compound purity via HPLC (>98%) .
  • Meta-analysis : Compare dose-response curves across studies using ANOVA to identify outliers .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

Q. How should researchers design dose-response studies to evaluate therapeutic windows for this compound?

  • Answer : Adopt a tiered approach:

  • In vitro : Determine IC50 in primary cells vs. immortalized lines to assess selectivity .
  • In vivo : Use PK/PD modeling in rodent models to correlate plasma concentrations with efficacy/toxicity endpoints .
  • Statistical rigor : Apply Hill slope analysis to dose-response data and report 95% confidence intervals .

Q. What analytical techniques quantify metabolic stability and degradation products?

  • Answer : Leverage LC-MS/MS and microsomal assays:

  • Hepatic microsomes : Incubate with NADPH and monitor parent compound depletion over time .
  • Degradant identification : Use HRMS/MS with collision-induced dissociation to fragment unknown peaks .
  • Data interpretation : Apply principal component analysis (PCA) to correlate structural features with metabolic liability .

Methodological Considerations

Q. How can researchers address low solubility during formulation for in vivo studies?

  • Answer :

  • Co-solvents : Use Cremophor EL or DMSO/PEG mixtures, ensuring <1% DMSO to avoid cytotoxicity .
  • Nanoparticle encapsulation : Optimize PLGA nanoparticles for sustained release, characterized by dynamic light scattering (DLS) .

Q. What statistical frameworks are appropriate for analyzing high-throughput screening data?

  • Answer :

  • Z-score normalization : Rank hits by standard deviations from the mean .
  • False discovery rate (FDR) : Apply Benjamini-Hochberg correction to p-values in multi-target screens .

Tables of Key Data

Property Method Value/Outcome Reference
Synthetic Yield Sonogashira coupling42–58% (dependent on catalyst)
LogP HPLC retention time correlation3.2 ± 0.3
IC50 (Kinase X) Fluorescence polarization12 nM ± 1.5 (n = 3)
Metabolic Half-life Human liver microsomes28 min (CYP3A4-mediated)

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